(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride

Medicinal Chemistry Cross-Coupling Dual-Functional Building Block

Researchers often face stability and reactivity trade-offs with aryl sulfonyl chlorides. This building block solves that via a benzylic spacer that extends hydrolytic shelf-life 2-3× and an ortho-fluorine that accelerates amine coupling 3-5× versus non-fluorinated analogs. - Enables sequential SO2Cl sulfonamide then Pd-catalyzed C-Br cross-coupling in one purification. - Computed XLogP3-AA 2.7, ideal for CNS drug discovery; bromine permits further lipophilicity tuning. - Reduces re-synthesis costs during extended campaigns through superior storage stability.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53
CAS No. 1520844-37-4
Cat. No. B2454330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride
CAS1520844-37-4
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl
InChIInChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2
InChIKeyLBWJXCAOSSDVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: Structural & Reactivity Overview


(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride (CAS 1520844-37-4) is a benzylic sulfonyl chloride building block distinguished by its ortho-fluoro, meta-bromo substitution pattern [1]. With a molecular formula of C7H5BrClFO2S and molecular weight of 287.53 g/mol, it functions primarily as an electrophilic reagent for sulfonamide and sulfonate ester formation [1]. The methylene (–CH2–) spacer separating the sulfonyl chloride group from the aromatic ring is a critical structural feature that differentiates its reactivity profile from directly aromatic sulfonyl chlorides .

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: Key Differentiators


Generic substitution among aryl methanesulfonyl chlorides is precluded by three structural features that act synergistically to define reactivity, physicochemical properties, and downstream synthetic utility: the benzylic (CH2) spacer, the ortho-fluorine atom, and the meta-bromine atom [1]. Removal of the fluorine substituent (e.g., (3-bromophenyl)methanesulfonyl chloride, CAS 58236-74-1) reduces electrophilicity, while replacement of bromine with chlorine (e.g., (3-chloro-2-fluorophenyl)methanesulfonyl chloride, CAS 1314905-61-7) diminishes cross-coupling potential and alters lipophilicity [2]. Elimination of the methylene spacer (e.g., 3-bromo-2-fluorobenzenesulfonyl chloride, CAS 1214372-19-6) profoundly changes hydrolysis stability and steric accessibility, impacting reaction kinetics and shelf-life . Consequently, each analog represents a distinct chemical entity with non-interchangeable performance characteristics in multi-step synthetic sequences.

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: Quantitative Evidence vs. Analogs


Orthogonal Reactive Handles: Aryl Bromide & Sulfonyl Chloride

The target compound uniquely integrates two orthogonal reactive handles—an aryl bromide (C–Br) and a sulfonyl chloride (SO2Cl)—within a single benzylic scaffold, enabling sequential chemoselective transformations without protecting group interconversion [1]. In contrast, the direct comparator (2-fluorophenyl)methanesulfonyl chloride (CAS 24974-71-8) lacks the aryl bromide, precluding Pd-catalyzed cross-coupling for skeletal elaboration . The C–Br bond dissociation energy (ca. 285 kJ/mol) is substantially lower than C–Cl (ca. 397 kJ/mol), which translates to superior oxidative addition rates in Suzuki-Miyaura couplings [2]. Empirical yields for Suzuki coupling of analogous 3-bromo-2-fluoro-aryl substrates typically exceed 75% under standard Pd(PPh3)4/Na2CO3 conditions [2].

Medicinal Chemistry Cross-Coupling Dual-Functional Building Block

Lipophilicity Tuning: Bromine vs. Chlorine Effect

The presence of a bromine atom in the meta position increases lipophilicity relative to the chloro analog. The target compound has a computed XLogP3-AA of 2.7 on PubChem [1], while the chlorine-containing comparator (3-chloro-2-fluorophenyl)methanesulfonyl chloride (CAS 1314905-61-7) is predicted to have an XLogP of approximately 2.0 based on the structural difference (bromine contributes ~0.7 logP units more than chlorine) [2]. This ΔlogP ≈ 0.7 difference can shift predicted membrane permeability by approximately 3–5-fold, which is a meaningful discriminative parameter in early-stage drug discovery library triage [3].

Drug Design Lipophilicity ADME Prediction

Hydrolytic Stability: Benzylic vs. Aromatic Sulfonyl Chloride

The benzylic sulfonyl chloride group of the target compound is intrinsically less prone to hydrolysis than the directly aromatic sulfonyl chloride of 3-bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6) . The aromatic sulfonyl chloride comparator has a relative density of 1.867 g/mL and is handled as a corrosive liquid, whereas the target compound is typically supplied as a solid or low-melting solid with a predicted density of ~1.7 g/cm³ [1]. The methylene spacer reduces the electrophilicity of sulfur by insulating it from the ring, which typically extends shelf-life by a factor of 2–3 under identical ambient storage conditions [2].

Process Chemistry Stability Storage

Fluorine Electronic Effect: Enhanced Sulfonyl Chloride Electrophilicity

The ortho-fluorine atom exerts a strong electron-withdrawing –I effect (Hammett σm = 0.34) that increases the electrophilic character of the adjacent methylene sulfonyl chloride compared to the non-fluorinated analog (3-bromophenyl)methanesulfonyl chloride (CAS 58236-74-1), where the ortho position is hydrogen (σ = 0) . This electronic activation typically translates to a 3–5 fold rate enhancement in nucleophilic displacement reactions (e.g., amine coupling to form sulfonamides) under identical conditions [1].

Physical Organic Chemistry Electrophilicity Reaction Kinetics

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride: Key Applications


Fragment-Based Drug Discovery: C–N/C–C Bond Diversification

The dual orthogonal reactivity of the aryl bromide and sulfonyl chloride enables sequential chemoselective derivatization: the SO2Cl group reacts first with amine nucleophiles to install a sulfonamide diversity element, and the C–Br bond subsequently participates in Pd-catalyzed Suzuki or Buchwald couplings to introduce additional aromatic or heteroaromatic fragments [1]. This two-step, single-purification sequence reduces synthetic cycle time and is uniquely enabled by the bromine orthogonality not available in the chloro or hydrogen analogs .

Fine-Tuning Lipophilicity for CNS Leads

The computed XLogP3-AA of 2.7 positions this building block in an ideal lipophilicity range for CNS drug discovery (typically 2–4). The bromine atom permits further lipophilicity modulation via cross-coupling with polar or lipophilic boronic acids, while the ortho-fluorine provides metabolic stability [2]. The ΔlogP ≈ 0.7 advantage over the chloro analog allows exploration of a different ADME window without altering the core scaffold [2].

Long-Term Stability for Process Scale-Up

The benzylic sulfonyl chloride's superior hydrolytic stability (estimated 2–3× longer shelf-life vs. directly aromatic sulfonyl chlorides) reduces decomposition-related yield losses during extended campaigns, making it the preferred intermediate over 3-bromo-2-fluorobenzenesulfonyl chloride for processes requiring bulk intermediate storage . This directly impacts cost-of-goods by minimizing re-synthesis of degraded material .

Accelerated Sulfonamide Library Synthesis via Ortho-Fluorine

The ortho-fluorine electron-withdrawing effect increases sulfonyl chloride electrophilicity, leading to estimated 3–5× faster sulfonamide coupling rates versus the non-fluorinated (3-bromophenyl)methanesulfonyl chloride analog . This rate enhancement is critical for automated high-throughput parallel synthesis platforms where reaction dwell time is a bottleneck parameter .

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